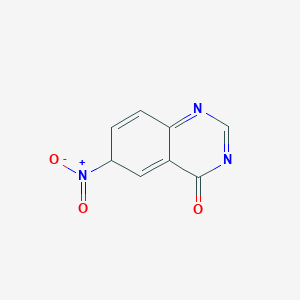
6-nitro-6H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-6H-quinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-6H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide to form 3(H)-quinazolin-4-one. The hydrogen atom at the 6-position is then replaced by a nitro group using a nitriding compound. The final product, 6-nitro-3(H)-quinazolin-4-one, can be further reduced using tin(II) chloride dihydrate (SnCl2·2H2O) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-nitro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2·2H2O.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: 6-amino-6H-quinazolin-4-one is a major product formed from the reduction of this compound.
Substitution: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
科学研究应用
Anticancer Activity
6-Nitro-6H-quinazolin-4-one and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Several studies have highlighted the ability of quinazolinone derivatives to act as potent inhibitors of EGFR, which is often overexpressed in cancers. For instance, one derivative demonstrated an IC50 value of 0.096 μM against EGFR, showcasing its potential as a targeted therapy for cancer treatment .
- Photodynamic Therapy : The compound has shown promising results when used in combination with UVA irradiation, demonstrating photodestructive effects on glioblastoma and melanoma cell lines. This approach leverages the compound's ability to generate reactive oxygen species, making it a candidate for photodynamic therapy .
- Mechanistic Insights : The mechanism of action includes the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to 'thymineless cell death' in cancer cells .
Antibacterial and Antifungal Properties
This compound has also been evaluated for its antibacterial and antifungal activities:
- Antibacterial Efficacy : Various studies have synthesized derivatives with improved antibacterial properties. For example, certain substituted quinazolinones exhibited significant activity against gram-positive bacteria, indicating their potential as new antibacterial agents .
- Mechanism of Action : The antibacterial activity is often attributed to the structural modifications on the quinazolinone core, which enhance interaction with bacterial targets .
Antiviral Applications
Recent research has identified this compound derivatives as potential inhibitors against viral enzymes:
- SARS-CoV-2 Inhibition : A series of quinazolinone-based compounds were developed as non-covalent inhibitors targeting the main protease (M pro) of SARS-CoV-2. These compounds showed promising biochemical potency and cellular antiviral activity, highlighting their potential role in combating viral infections .
Other Therapeutic Applications
Apart from its anticancer and antimicrobial properties, this compound has been investigated for several other therapeutic applications:
- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity, making them candidates for treating inflammatory diseases .
- Diabetes Management : Certain compounds derived from quinazolinones exhibit inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP-IV), suggesting their potential in managing diabetes .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value | Notes |
|---|---|---|---|
| EGFR Inhibition | N-(benzo[d]thiazol-2-yl)-6-bromo... | 0.096 μM | Potent against various cancers |
| Photodynamic Therapy | This compound | - | Effective against glioblastoma & melanoma |
| Antibacterial | Various substituted quinazolinones | - | Significant activity against gram-positive bacteria |
| SARS-CoV-2 Inhibition | Quinazolinone-based compounds | IC50 = 1.372 μM | Targeting main protease |
| Anti-inflammatory | Selected derivatives | - | Potential for inflammatory disease treatment |
| Diabetes Management | DPP-IV inhibitors | IC50 = 0.76 nM | Promising for diabetes treatment |
作用机制
The mechanism of action of 6-nitro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, the compound exhibits antibacterial activity by interfering with bacterial cell wall synthesis and protein function . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
6-amino-6H-quinazolin-4-one: Formed by the reduction of 6-nitro-6H-quinazolin-4-one, it exhibits different biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another quinazolinone derivative with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable subject of study in medicinal chemistry and pharmaceutical research.
属性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC 名称 |
6-nitro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H |
InChI 键 |
CRDQNNJBYYLKGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















